molecular formula C3H10N2O4S B11996199 1,3-Diaminopropan-2-yl hydrogen sulfate

1,3-Diaminopropan-2-yl hydrogen sulfate

Cat. No.: B11996199
M. Wt: 170.19 g/mol
InChI Key: KLCWIGDXSBMZPV-UHFFFAOYSA-N
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Description

1,3-Diaminopropan-2-yl hydrogen sulfate (molecular formula: C₃H₁₀N₂O₄S) is an organic sulfate ester featuring a propane backbone substituted with two primary amine groups and a hydrogen sulfate ester at the central carbon (). Its SMILES notation, C(C(CN)OS(=O)(=O)O)N, highlights the sulfate group (-OSO₃H) and adjacent amine (-NH₂) functionalities. Its InChIKey (KLCWIGDXSBMZPV-UHFFFAOYSA-N) confirms its unique stereochemical identity ().

Properties

Molecular Formula

C3H10N2O4S

Molecular Weight

170.19 g/mol

IUPAC Name

1,3-diaminopropan-2-yl hydrogen sulfate

InChI

InChI=1S/C3H10N2O4S/c4-1-3(2-5)9-10(6,7)8/h3H,1-2,4-5H2,(H,6,7,8)

InChI Key

KLCWIGDXSBMZPV-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)OS(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Halohydrin Aminolysis

The foundational step involves synthesizing 1,3-diaminopropan-2-ol (DAP), typically via aminolysis of glycerol dichlorhydrin. As detailed in US1985885A , glycerol dichlorhydrin reacts with aqueous ammonia (≥15% concentration) under controlled temperatures (<30°C) and alkaline conditions to yield DAP. The reaction proceeds through intermediate epiaminohydrin formation, necessitating excess ammonia (5–10× stoichiometric) to suppress polymer byproducts. Critical parameters include:

  • Ammonia concentration : ≥15% to drive the reaction toward diaminopropanol rather than chlorhydrin polymers.

  • Alkali selection : Sodium hydroxide or calcium hydroxide facilitates chloride displacement while maintaining pH >10.

  • Purification : Sequential crystallization of sodium chloride under vacuum (15–25 mm Hg) and alcohol extraction (ethyl/methyl/isopropyl) isolates DAP in ~70% yield.

This method remains industrially relevant due to its scalability, though residual salts and polymers necessitate rigorous post-processing.

Sulfation Strategies for DAP

Direct Sulfation with Sulfuric Acid

Direct sulfation of DAP’s hydroxyl group using concentrated sulfuric acid presents challenges due to competing protonation of amine groups. Inspired by ethyl sulfate synthesis, this approach involves:

  • Reagent ratios : A 1:1 molar ratio of DAP to sulfuric acid in anhydrous ethanol at 60–80°C.

  • Reaction time : 4–6 hours under reflux to ensure complete esterification.

  • Neutralization : Gradual addition of cold water to precipitate the product, followed by filtration.

However, this method yields <40% purity due to N-sulfation byproducts and requires chromatographic purification (e.g., ion-exchange resins).

Protected Amine Sulfation

To circumvent side reactions, Boc (tert-butoxycarbonyl) protection of DAP’s amines precedes sulfation, as demonstrated in polymer ligand synthesis:

  • Boc protection : React DAP with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C (90% yield).

  • Sulfation : Treat Boc-protected DAP with chlorosulfonic acid (1.2 eq) in dichloromethane at −10°C, yielding 85% intermediate sulfated ester.

  • Deprotection : Remove Boc groups using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with NaHCO₃.

This method achieves >75% overall purity, with nuclear magnetic resonance (NMR) confirming sulfate incorporation at the hydroxyl position.

Comparative Analysis of Sulfation Methods

Method Conditions Yield Purity Advantages Limitations
Direct sulfationH₂SO₄, EtOH, 80°C, 6h35%40%Simple setupLow yield, extensive purification
Boc-protected sulfationBoc₂O, ClSO₃H, −10°C, TFA deprotection75%85%High selectivity, minimal byproductsMulti-step, cost-intensive reagents

Optimization of Reaction Parameters

Temperature Control

Sulfation efficiency correlates inversely with temperature. At −10°C, Boc-protected DAP exhibits 90% sulfation selectivity versus <50% at 25°C. Excessive heat promotes sulfonic acid formation and amine degradation.

Solvent Selection

Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) enhance sulfating agent solubility but risk oxidizing amines. Dichloromethane balances reactivity and stability for Boc-protected intermediates.

Stoichiometric Precision

Chlorosulfonic acid in 1.2× molar excess ensures complete hydroxyl group conversion without over-sulfation. Deviations >10% lead to sulfamide or polymer contaminants.

Purification and Characterization

Crystallization

Ethanol-water mixtures (3:1 v/v) precipitate 1,3-diaminopropan-2-yl hydrogen sulfate at 4°C, removing unreacted DAP and salts. Two recrystallizations improve purity to >95%.

Chromatographic Techniques

Ion-exchange chromatography (Dowex 50WX4 resin) separates sulfate esters from neutral byproducts. Elution with 0.5M ammonium bicarbonate isolates the target compound at 98% purity.

Spectroscopic Validation

  • ¹H NMR : δ 3.4–3.6 ppm (m, CH₂NH₂), δ 4.1–4.3 ppm (t, CHOSO₃⁻).

  • FT-IR : 1250 cm⁻¹ (S=O stretch), 1050 cm⁻¹ (S–O–C ester) .

Chemical Reactions Analysis

Types of Reactions

1,3-Diaminopropan-2-yl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfate group to other functional groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Electrophiles: Alkyl halides and acyl chlorides are typical electrophiles used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino alcohols or other reduced forms.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

1,3-Diaminopropan-2-yl hydrogen sulfate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and coordination complexes.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-diaminopropan-2-yl hydrogen sulfate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The sulfate group can participate in electrostatic interactions, further modulating the compound’s activity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Sulfate Esters vs. Sulfonates

  • 1,3-Diaminopropan-2-yl Hydrogen Sulfate: Contains a sulfate ester (-OSO₃H) linked via an oxygen-sulfur bond. Sulfate esters are hydrolytically less stable than sulfonates due to weaker O-S bonds ().
  • Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8) : A sulfonate (-SO₃⁻Na⁺) with a reactive allyl group. Sulfonates exhibit greater hydrolytic stability due to direct C-S bonds ().
  • Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) : A disulfonate with aromatic hydroxyl groups, enhancing solubility and stability for industrial dye applications ().
Compound Functional Groups Bond Type Stability Key Applications
1,3-Diaminopropan-2-yl HSO₄ -NH₂, -OSO₃H O-S (ester) Moderate hydrolysis Drug delivery, coordination
Sodium 2-Methylprop-2-ene-1-sulphonate -SO₃⁻Na⁺, C=C C-S High Polymerization, surfactants
Dipotassium 1,3-disulphonate -SO₃⁻K⁺, -OH (aromatic) C-S Very high Textile dyes, reagents

Comparison with Phosphate Esters

  • 1,3-Diaminopropan-2-yl (2-Hydroxyethyl) Hydrogen Phosphate (DHHP): A phosphate analog (). Phosphates (-OPO₃H) exhibit higher hydrolytic stability than sulfates, making them preferable for sustained-release drug delivery systems ().
  • Target Compound : The sulfate group may enable faster degradation under acidic conditions, suitable for pH-responsive applications.

Amine-Functionalized Surfactants

  • Dodecyl Hydrogen Sulfate-1-[bis(2-Hydroxypropyl)Amino]Propan-1-ol (): Combines a dodecyl chain (hydrophobic) with sulfate (anionic) and amino alcohol (cationic) groups, acting as a zwitterionic surfactant.
Compound Hydrophobic Group Charged Groups Applications
Dodecyl HSO₄-amino alcohol C₁₂ chain -OSO₃⁻, -NH⁺(alcohol) Detergents, emulsifiers
1,3-Diaminopropan-2-yl HSO₄ None -OSO₃H, -NH₂ Biochemical research, chelators

Reactive Sulfur-Containing Intermediates

  • 1,3-Propane Sultone (CAS 1120-71-4) : A cyclic sulfonate ester with high reactivity due to ring strain, used to introduce sulfonic acid groups in polymers ().
  • Target Compound : Linear structure reduces reactivity but enhances stability in aqueous environments.

Key Research Findings

Hydrolytic Stability : Sulfate esters hydrolyze faster than sulfonates or phosphates, limiting their use in long-term formulations but favoring applications requiring controlled degradation ().

Solubility and Chelation: The dual amines in 1,3-diaminopropan-2-yl HSO₄ enhance water solubility and metal-binding capacity compared to non-aminated analogs ().

Biological Compatibility : Phosphate esters (e.g., DHHP) dominate drug delivery due to stability, whereas sulfate esters may serve niche roles in pH-sensitive systems ().

Q & A

Q. What are the established synthetic routes for 1,3-Diaminopropan-2-yl hydrogen sulfate, and how is purity validated?

The compound is synthesized via sulfation of 1,3-diaminopropan-2-ol using concentrated sulfuric acid under controlled temperature (0–5°C) to prevent side reactions. The reaction mixture is neutralized with a base, and the product is crystallized. Purity is validated using X-ray diffraction (XRD) to confirm crystal structure, infrared (IR) spectroscopy to identify sulfate bonding (e.g., S-O stretching at 1050–1200 cm⁻¹), and ion chromatography to quantify residual sulfate ions .

Q. Which characterization techniques are critical for analyzing its structural and thermal properties?

  • XRD : Resolves crystallinity and phase transitions, particularly useful for identifying proton-conductive phases at elevated temperatures .
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., solid-to-superprotonic states) and thermal stability up to 200°C .
  • Impedance Spectroscopy : Measures proton conductivity across temperature gradients (e.g., 25–150°C) to identify optimal operational ranges .

Q. What are the key physicochemical properties relevant to its application in proton-exchange systems?

  • Acidity : The hydrogen sulfate group (HSO₄⁻) acts as a Brønsted acid, facilitating proton donation in electrochemical cells. Its pKa (~1.99) is critical for proton transport efficiency .
  • Thermal Stability : Retains structural integrity up to 150°C, making it suitable for medium-temperature fuel cells .
  • Hygroscopicity : Moisture absorption can alter proton conductivity, necessitating controlled humidity during experiments .

Advanced Research Questions

Q. How can researchers design experiments to optimize proton conductivity in solid-state electrochemical cells?

  • Temperature Gradients : Conduct impedance measurements at 25–150°C to identify conductivity peaks, correlating with phase transitions observed via DSC .
  • Doping Strategies : Introduce alkali metal ions (e.g., Cs⁺) to stabilize the sulfate lattice and enhance proton mobility, as demonstrated in CsHSO₄ systems .
  • Humidity Control : Use sealed cells with inert gas purging to isolate moisture effects, ensuring reproducible conductivity data .

Q. What methodologies address discrepancies in spectroscopic data during structural analysis?

  • Multi-Technique Validation : Combine XRD (long-range order) with IR/Raman spectroscopy (short-range bonding) to resolve contradictions between crystallographic and vibrational data .
  • Ab Initio Modeling : Simulate sulfate group vibrational modes to cross-validate experimental IR peaks (e.g., asymmetric S-O stretches at 1200 cm⁻¹) .

Q. How do researchers evaluate the compound’s stability under operational conditions in fuel cells?

  • Accelerated Aging Tests : Expose the compound to cyclic thermal stress (25–150°C) and monitor conductivity decay over 100+ cycles .
  • In Situ XRD : Track structural degradation during prolonged operation, focusing on sulfate lattice collapse or phase segregation .
  • Electrochemical Stability Window : Use cyclic voltammetry (0–2 V vs. SHE) to assess sulfate reduction/oxidation risks in acidic environments .

Q. What strategies resolve contradictions between theoretical and experimental proton diffusion coefficients?

  • Neutron Scattering : Directly measure proton hopping rates in the sulfate lattice, complementing DFT-based diffusion models .
  • Isotopic Labeling : Replace H⁺ with D⁺ to study kinetic isotope effects, refining activation energy calculations for proton transport .

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